(2'-Chloro-2-methoxy-[1,1'-biphenyl]-4-yl)methanamine
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Overview
Description
(2’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a chloro group, a methoxy group, and a methanamine group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine typically involves multiple steps. One common method starts with the nucleophilic aromatic substitution of a fluoroarene derivative with sodium methoxide to introduce the methoxy group . This is followed by a Suzuki coupling reaction with chlorinated phenylboronic acids to form the biphenyl structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is also crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(2’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dechlorinated biphenyls, and various substituted biphenyl derivatives.
Scientific Research Applications
(2’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of esketamine.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and van der Waals interactions, affecting the compound’s binding affinity to its targets. The methanamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,1’-biphenyl: Lacks the methoxy and methanamine groups, resulting in different chemical properties.
2-Methoxy-1,1’-biphenyl: Lacks the chloro and methanamine groups, affecting its reactivity and applications.
Polychlorinated biphenyls (PCBs): Contain multiple chloro groups and are known for their environmental persistence and toxicity.
Uniqueness
(2’-Chloro-2-methoxy-[1,1’-biphenyl]-4-yl)methanamine is unique due to the presence of all three functional groups (chloro, methoxy, and methanamine) on the biphenyl structure
Properties
IUPAC Name |
[4-(2-chlorophenyl)-3-methoxyphenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-17-14-8-10(9-16)6-7-12(14)11-4-2-3-5-13(11)15/h2-8H,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFIRVMNVGHIEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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